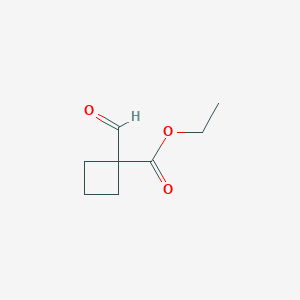
Ethyl 1-formylcyclobutanecarboxylate
Übersicht
Beschreibung
Ethyl 1-formylcyclobutanecarboxylate, also known as ethyl 2-oxocyclobutanecarboxylate, is a cyclic ester. It has the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol .
Molecular Structure Analysis
The InChI code for Ethyl 1-formylcyclobutanecarboxylate is 1S/C8H12O3/c1-2-11-7(10)8(6-9)4-3-5-8/h6H,2-5H2,1H3 . It contains a total of 23 bonds, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 aliphatic ester, and 1 aliphatic aldehyde .Physical And Chemical Properties Analysis
Ethyl 1-formylcyclobutanecarboxylate is a liquid at room temperature . It should be stored at temperatures below -10°C .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
Ethyl 1-formylcyclobutanecarboxylate and related bicyclobutanecarboxylates have been used in the synthesis of polymers. A study by Drujon et al. (1993) demonstrated that these compounds, when subjected to free radical polymerization, yield materials with excellent thermal stability and clear optical properties, comparable to their vinyl counterparts (Drujon et al., 1993).
Ethylene Biosynthesis Analysis
In the field of plant biology, derivatives of cyclobutane, which Ethyl 1-formylcyclobutanecarboxylate belongs to, are used to study ethylene biosynthesis. Bulens et al. (2011) updated and improved protocols for analyzing key components in ethylene biosynthesis, including derivatives of cyclobutane (Bulens et al., 2011).
Fruit and Vegetable Preservation
Research on 1-methylcyclopropene (1-MCP), a compound structurally related to Ethyl 1-formylcyclobutanecarboxylate, shows its significant use in extending the shelf life of fruits and vegetables. Watkins (2006) reviewed its effects, highlighting its commercial adoption in the apple industry for maintaining product quality (Watkins, 2006).
Chemical Reactions and Mechanisms
Studies also focus on the chemical properties and reactions involving cyclobutane derivatives. Niwayama and Houk (1992) discussed the competition between ester and formyl groups in cyclobutene electrocyclic reactions, providing insights into theoretical predictions and practical applications of these reactions (Niwayama & Houk, 1992).
Role in Plant Development and Defense
Compounds like 1-Aminocyclopropane 1-Carboxylic Acid (ACC), closely related to Ethyl 1-formylcyclobutanecarboxylate, play significant roles in plant developmental and defense mechanisms. Polko and Kieber (2019) reviewed the signaling role of ACC, highlighting its involvement in plant development and response to pathogens (Polko & Kieber, 2019).
Catalysis and Synthesis
The role of Ethyl 1-formylcyclobutanecarboxylate derivatives in catalysis has been explored. For instance, Pagar and RajanBabu (2018) demonstrated how a cobalt catalyst can couple ethylene with enynes, a process involving cyclobutane, to form complex chiral molecules (Pagar & RajanBabu, 2018).
Agronomic Applications
Vanderstraeten and Van Der Straeten (2017) discussed the accumulation and transport of ACC in plants. They highlighted the potential agronomic applications of understanding ACC transport, which can be extrapolated to Ethyl 1-formylcyclobutanecarboxylate and its derivatives (Vanderstraeten & Van Der Straeten, 2017).
Safety And Hazards
Ethyl 1-formylcyclobutanecarboxylate is classified under the GHS07 category. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
ethyl 1-formylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-7(10)8(6-9)4-3-5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORWHQYLTMRHBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481311 | |
| Record name | ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-formylcyclobutanecarboxylate | |
CAS RN |
57742-93-5 | |
| Record name | ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

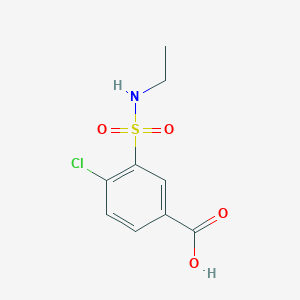
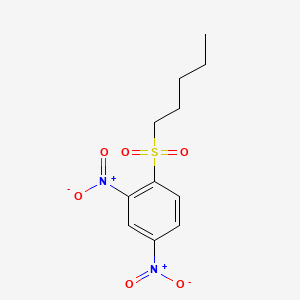
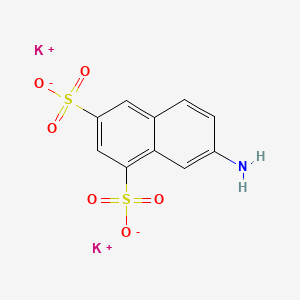
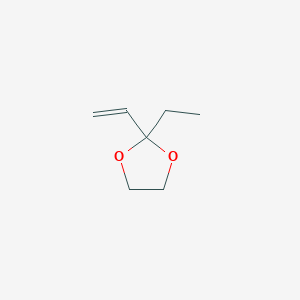
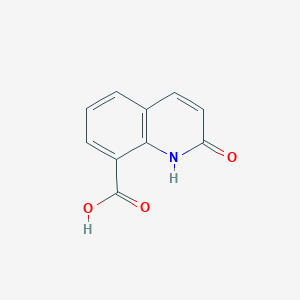
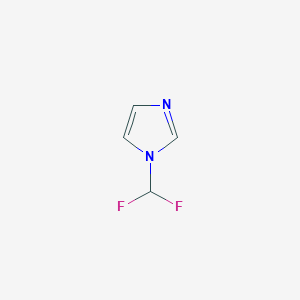
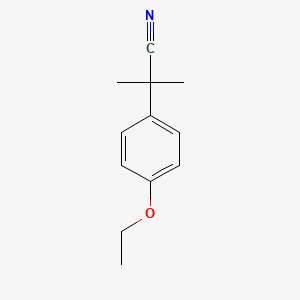
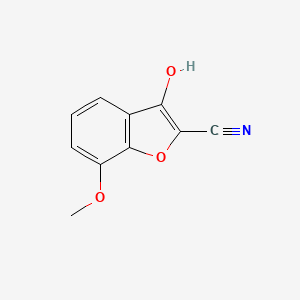
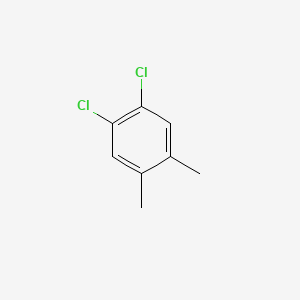
![Dinaphtho[2,1,8,7-defg:2',1',8',7'-opqr]pentacene](/img/structure/B1626591.png)
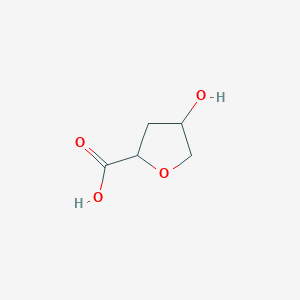
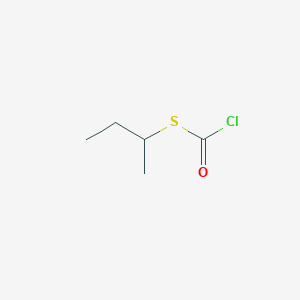
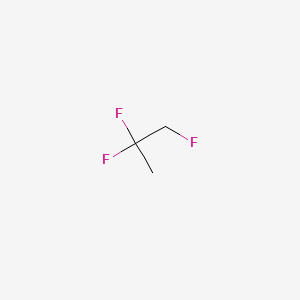
![1-Chloro-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1626600.png)